Methyclothiazide

Übersicht

Beschreibung

Methyclothiazid ist ein Diuretikum, das zur Behandlung von Bluthochdruck und Ödemen eingesetzt wird, die durch Herzinsuffizienz, Nierenerkrankungen, Behandlung mit Kortikosteroiden und Östrogentherapie verursacht werden . Es gehört zur Klasse der Benzothiadiazine (Thiazide) und hat Eigenschaften, die denen von Hydrochlorothiazid ähneln .

Vorbereitungsmethoden

Methyclothiazid kann mit einem Verfahren mit einem gemischten Trägerlösungsmittel hergestellt werden. Dabei wird Methyclothiazid mit Polysorbat 80, Povidon K30 und Natriumcarboxymethylstärke kombiniert . Die Mischung wird dann getrocknet, wodurch ein fester Dispersoid entsteht, der leicht zu zerkleinern ist und verbesserte Auflösungseigenschaften aufweist . Dieses Verfahren ist für die industrielle Produktion geeignet, da es die Bioverfügbarkeit des Arzneimittels erhöht .

Analyse Chemischer Reaktionen

Methyclothiazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen, an denen Methyclothiazid beteiligt ist, sind in der Literatur ebenfalls nicht umfassend beschrieben.

Substitution: Methyclothiazid kann Substitutionsreaktionen eingehen, insbesondere an seinen Chloratomen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure, Natriumhydroxid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms

Diuretic Effect : Methyclothiazide promotes diuresis by blocking sodium and chloride reabsorption in the kidneys. This leads to increased excretion of water, sodium, and chloride ions .

Vascular Effects : Research indicates that this compound may also have direct effects on vascular smooth muscle. A study demonstrated that it inhibits norepinephrine-induced contraction in aortic rings from hypertensive rats, suggesting an endothelium-dependent mechanism involving nitric oxide release . This dual action may enhance its effectiveness in treating hypertension.

Hypertension Management

This compound is commonly prescribed as a first-line treatment for hypertension. It has been shown to reduce cardiovascular morbidity and mortality associated with high blood pressure .

Edema Treatment

The drug is effective in treating edema resulting from various conditions, including:

- Congestive Heart Failure : It helps alleviate fluid retention associated with heart failure .

- Liver Disease : Used for edema due to cirrhosis or severe liver dysfunction .

- Kidney Disorders : Effective in managing fluid overload in patients with renal impairment .

Comparative Efficacy

This compound's efficacy can be compared to other diuretics like hydrochlorothiazide and chlorthalidone. A meta-analysis indicated that low-dose thiazide diuretics, including this compound, are effective at reducing cardiovascular events compared to higher doses of other diuretics .

| Diuretic | Efficacy in Hypertension | Efficacy in Edema | Common Side Effects |

|---|---|---|---|

| This compound | High | High | Hypokalemia, dehydration |

| Hydrochlorothiazide | Moderate | Moderate | Hypokalemia, dizziness |

| Chlorthalidone | High | Moderate | Hypokalemia, hypotension |

Case Studies and Clinical Trials

Several studies have documented the effectiveness of this compound in various patient populations:

- Hypertensive Patients with Heart Failure : In a randomized controlled trial, patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

- Elderly Patients : A study focusing on elderly patients highlighted this compound's safety profile and efficacy in managing hypertension without significant adverse effects on renal function .

Wirkmechanismus

Methyclothiazide works by inhibiting the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This alteration in electrolyte transfer results in the excretion of sodium, chloride, and water, leading to diuresis . The molecular targets involved include the Na-Cl cotransporter in the distal tubule .

Vergleich Mit ähnlichen Verbindungen

Methyclothiazid ähnelt anderen Thiaziddiuretika wie Hydrochlorothiazid und Chlorothiazid . Methyclothiazid hat im Vergleich zu diesen Verbindungen eine höhere natriuretische Aktivität pro mg . Dies macht es in seiner diuretischen und blutdrucksenkenden Wirkung potenter .

Ähnliche Verbindungen

- Hydrochlorothiazid

- Chlorothiazid

- Bendroflumethiazid

- Chlorthalidon

Die Einzigartigkeit von Methyclothiazid liegt in seiner höheren natriuretischen Aktivität und seiner spezifischen Molekülstruktur, die zu seiner Wirksamkeit als Diuretikum und blutdrucksenkendes Mittel beiträgt .

Biologische Aktivität

Methyclothiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacodynamics, and clinical implications, supported by various studies and findings.

This compound operates mainly by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the nephron. This inhibition leads to:

- Increased Diuresis : By blocking the active reabsorption of sodium and chloride ions, this compound promotes their excretion along with water, resulting in increased urine output.

- Electrolyte Alteration : The drug alters electrolyte transfer in renal tubules, leading to increased excretion of potassium, which can sometimes result in hypokalemia (low potassium levels) .

Pharmacodynamics

This compound exhibits a natriuretic activity approximately 100 times that of chlorothiazide per milligram. This high potency makes it effective in managing conditions related to fluid retention and hypertension. The antihypertensive effects are thought to be mediated through several mechanisms, including:

- Vascular Effects : Potentially impacting carbonic anhydrases and large-conductance calcium-activated potassium channels in smooth muscle .

- Volume Reduction : It reduces plasma volume, which contributes to lower blood pressure levels .

Efficacy in Hypertension

- A study involving 120 patients with essential hypertension demonstrated that this compound effectively reduced diastolic blood pressure. Early responders showed significant reductions within four weeks, while late responders exhibited a gradual decrease over a longer period .

- In a comparative study, this compound was shown to be effective when combined with other antihypertensive agents like terazosin, leading to more significant blood pressure reductions than monotherapy .

Dosage and Response Variability

Research has indicated variability in patient response based on dosage:

- A trial found that increasing the dose from 5 mg to 10 mg did not significantly enhance blood pressure reduction among late responders, suggesting that some patients may reach a therapeutic plateau .

Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Electrolyte Imbalance : Hypokalemia is a common concern due to increased potassium excretion.

- Metabolic Changes : Some studies noted increases in serum cholesterol and triglycerides among patients on this compound monotherapy .

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. How can researchers determine the apparent pKa of methyclothiazide in semiaqueous systems?

Use semiaqueous potentiometric titrations to measure acidity constants, ensuring solvent compatibility with the compound’s low solubility. Validate results against aqueous potentiometry for consistency. Note that this compound may decompose in alkaline buffers (pH ≥8), necessitating stability tests via TLC or acidified p-dimethylaminobenzaldehyde assays during solubility-pH studies .

Q. What methods are recommended for quantifying this compound in pharmacokinetic studies?

Employ validated LC-MS/MS protocols for plasma concentration measurements. Ensure calibration curves cover the expected concentration range, and use non-compartmental analysis to derive parameters like AUC and half-life. Cross-validate results with stability tests to account for potential metabolite interference .

Q. How should experimental protocols address this compound’s instability during solubility studies?

Minimize agitation time and avoid high-pH buffers (e.g., pH ≥8) to reduce decomposition. Monitor sample integrity at regular intervals using TLC or UV spectrophotometry. Pre-saturate buffers with this compound to achieve equilibrium without prolonged stirring .

Q. What are the best practices for documenting this compound synthesis and characterization?

Follow IUPAC guidelines for reporting new compounds: provide NMR, HPLC purity data, and elemental analysis. For known compounds, cite prior synthesis protocols and confirm identity via spectral comparison. Include detailed experimental steps in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s diuretic efficacy across studies be resolved?

Conduct a meta-analysis stratified by variables such as dosage, patient demographics, and co-administered drugs. Use multivariate regression to identify confounding factors. Validate hypotheses through controlled in vivo experiments measuring electrolyte excretion and blood pressure changes .

Q. What mechanistic approaches elucidate this compound’s decomposition pathways under varying pH conditions?

Apply LC-QTOF-MS to identify degradation products in alkaline buffers. Compare fragmentation patterns with synthetic standards. Use density functional theory (DFT) to model hydrolysis or oxidation pathways, correlating computational results with experimental kinetic data .

Q. How can mixed-methods research design enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Quantitative: Measure plasma concentrations and blood pressure changes in a cohort study. Qualitative: Conduct patient interviews to assess subjective responses (e.g., dizziness). Integrate datasets using joint modeling to identify outliers or non-linear PK-PD relationships .

Q. What strategies mitigate batch-to-batch variability in this compound formulation studies?

Implement quality-by-design (QbD) principles: optimize excipient ratios via factorial design experiments. Use near-infrared (NIR) spectroscopy for real-time monitoring of tablet hardness and dissolution rates. Validate consistency through accelerated stability testing .

Q. Methodological Considerations

- Data Reproducibility: Archive raw chromatograms, spectral data, and statistical scripts in open-access repositories (e.g., Zenodo) with DOIs .

- Conflict Resolution: Use sensitivity analysis to assess the impact of outliers or methodological discrepancies in pooled data .

- Ethical Compliance: For clinical data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and obtain IRB approval for secondary data use .

Eigenschaften

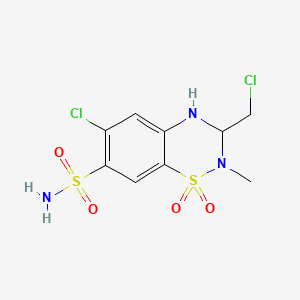

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYKOGBSMNBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023313 | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/, Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/, Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/ | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals form alcohol and water, White or practically white, crystalline powder | |

CAS No. |

135-07-9, 96783-14-1, 96783-15-2 | |

| Record name | Methyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.